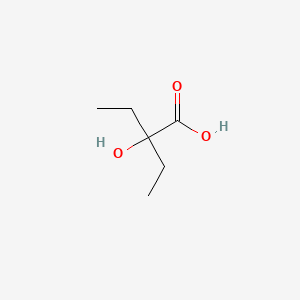

2-Ethyl-2-hydroxybutyric acid

概要

説明

2-Ethyl-2-hydroxybutyric acid is a hydroxy fatty acid with the molecular formula C6H12O3. It is known for its white crystalline powder or needle-like appearance . This compound is used in various scientific applications, including as an internal standard in gas chromatography and as a ligand in studying electron transfer reactions .

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-hydroxybutyric acid can be synthesized through the reduction of 99mTcO4- in the presence of excess ligand . This method yields high purity and stability in vitro .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of acetone cyanohydrin in aqueous solutions, where the compound is formed through a series of reactions .

化学反応の分析

Types of Reactions: 2-Ethyl-2-hydroxybutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Metabolic Research

2-Ethyl-2-hydroxybutyric acid has been identified as a significant metabolite in various studies related to metabolic pathways. It has been positively correlated with important biomarkers such as interleukin-2 (IL-2) and lactic acid in patients with sepsis. In a study involving untargeted metabolomic profiling, researchers found that the levels of 2-EHB varied significantly between groups of patients based on their prognosis and PD-1 expression levels, indicating its potential role in immune response modulation during sepsis .

Key Findings from Metabolic Studies :

- Correlation with IL-2 : Higher levels of 2-EHB were associated with increased IL-2, suggesting a role in T-cell activation and immune response .

- Lactic Acid Relationship : The compound's levels also correlated positively with lactic acid, a marker of tissue hypoxia and metabolic stress .

Immunology

The biological activity of the (R)-enantiomer of 2-EHB is primarily linked to its ability to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation can influence inflammatory responses by inhibiting pro-inflammatory cytokine production, making it a candidate for therapeutic interventions in inflammatory diseases .

Applications in Immunological Research :

- Inflammation Modulation : Studies indicate that (R)-2-EHB may reduce oxidative stress and inflammatory cytokine production, potentially benefiting conditions characterized by chronic inflammation .

- Sepsis Prognosis : As mentioned earlier, 2-EHB levels have been implicated in the prognosis of sepsis patients, suggesting its utility as a biomarker for disease severity .

Analytical Chemistry

In analytical chemistry, this compound is frequently used as an internal standard for quantifying various compounds, particularly in the analysis of medium-chain-length bacterial poly(3-hydroxyalkanoate) using gas chromatography . Its stable characteristics make it an ideal choice for ensuring accuracy and reliability in quantitative analyses.

Case Study 1: Sepsis Patient Analysis

A study conducted on sepsis patients utilized untargeted metabolomics to identify differential metabolites associated with patient outcomes. Among the metabolites studied, 2-EHB was highlighted for its significant correlation with both IL-2 and lactic acid levels. The findings suggested that elevated levels of 2-EHB could indicate poorer prognoses in sepsis patients due to its relationship with immune modulation factors .

Case Study 2: Inflammatory Response Research

Research exploring the effects of (R)-2-EHB on inflammatory pathways demonstrated its potential to inhibit pro-inflammatory cytokines through AMPK pathway activation. This study provides insights into how manipulating energy metabolism via compounds like 2-EHB could lead to novel therapeutic strategies for treating inflammatory diseases .

作用機序

The mechanism of action of 2-ethyl-2-hydroxybutyric acid involves its role as a ligand in electron transfer reactions. It interacts with anionic and cationic surfactants, affecting the kinetics of these reactions . Additionally, it forms stable complexes with 99mTc, which are used in diagnostic imaging .

類似化合物との比較

- 2-Hydroxyisobutyric acid

- 2-Ethylbutyric acid

- Butyric acid

Comparison: 2-Ethyl-2-hydroxybutyric acid is unique due to its specific structure, which allows it to form stable complexes with 99mTc and act as a versatile ligand in various chemical reactions . Compared to similar compounds, it has distinct applications in both scientific research and industrial processes .

生物活性

2-Ethyl-2-hydroxybutyric acid (EHBA) is a hydroxy fatty acid that has garnered attention in recent years for its potential biological activities. This compound, also known as 2-ethyl-2-hydroxybutanoate, is classified among organic compounds with significant implications in various biological processes. This article delves into the biological activity of EHBA, exploring its biochemical properties, correlations with metabolic pathways, and implications in health and disease.

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.158 g/mol

- Physical State : Very hydrophobic, practically insoluble in water

- CAS Number : 52089-54-0

Metabolomic Profiling

Recent studies have highlighted the role of EHBA in metabolic pathways, particularly its correlation with immune responses. A notable study conducted on sepsis patients demonstrated that EHBA levels were positively correlated with interleukin-2 (IL-2) and lactic acid (Lac) levels, indicating its potential role in inflammatory responses and prognosis evaluation in septic conditions .

Table 1: Correlation of this compound with Cytokines

| Metabolite | Correlation with IL-2 | Correlation with Lactic Acid |

|---|---|---|

| This compound | P < 0.01 | P < 0.05 |

Implications in Sepsis

In a study analyzing the prognostic factors in sepsis, EHBA was identified as a common differential metabolite between survival and death groups. It was found that patients who succumbed to sepsis had lower levels of EHBA compared to survivors, suggesting its potential as a biomarker for prognosis . The expression of programmed cell death protein 1 (PD-1) on CD4+ T cells was also affected by the levels of EHBA, which may influence immune response dynamics during sepsis .

Case Study 1: Sepsis Patient Analysis

A cohort study involving septic patients revealed that those with higher levels of EHBA showed improved survival rates. The analysis included:

- Sample Size : 100 patients

- Groups : 7-day survival group vs. death group

- Findings : Higher EHBA levels were associated with lower APACHE II scores and increased IL-2 levels.

Case Study 2: Metabolic Disorders

Another investigation into metabolic disorders indicated elevated levels of EHBA in patients with lactic acidosis. This suggests that EHBA may play a role in metabolic regulation and could be involved in the pathophysiology of certain inherited metabolic diseases .

特性

IUPAC Name |

2-ethyl-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVSANCQXSSLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189914 | |

| Record name | 2-Ethyl-2-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Ethyl-2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

26 mg/mL at 18 °C | |

| Record name | 2-Ethyl-2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3639-21-2 | |

| Record name | 2-Ethyl-2-hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3639-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl-2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。